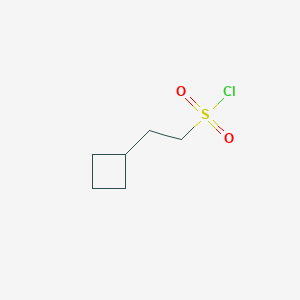

2-Cyclobutylethane-1-sulfonyl chloride

Descripción

Propiedades

IUPAC Name |

2-cyclobutylethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c7-10(8,9)5-4-6-2-1-3-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIVVENTRFHWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1699076-35-1 | |

| Record name | 2-cyclobutylethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Chlorination of 2-Cyclobutylethane-1-sulfonic Acid

- Starting material: 2-Cyclobutylethane-1-sulfonic acid.

- Reagent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

- Conditions: Typically reflux in an inert solvent such as dichloromethane or chloroform under anhydrous conditions.

- Outcome: Conversion of the sulfonic acid group (-SO3H) to sulfonyl chloride (-SO2Cl).

This approach is standard for sulfonyl chloride preparation and is expected to be effective for the cyclobutylethane sulfonic acid precursor.

Direct Sulfonylation of 2-Cyclobutylethanol or 2-Cyclobutylethane Derivatives

- Starting material: 2-Cyclobutylethanol or 2-cyclobutylethane.

- Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).

- Conditions: Controlled temperature (0–20°C) in an inert solvent (e.g., dichloromethane) with cooling to manage exothermic reaction.

- Mechanism: Electrophilic substitution introducing the sulfonyl chloride group onto the ethanesulfonyl backbone.

This method may require protection of sensitive groups or subsequent purification steps.

Sulfonylation Using Sulfonyl Chloride Reagents

- Example: Reaction of cyclobutyl-containing amines or alcohols with propane-1-sulfonyl chloride under basic conditions (triethylamine as base) in dichloromethane.

- Conditions: Room temperature, inert atmosphere, typically 1–3 hours reaction time.

- Purification: Extraction, washing, drying, and column chromatography.

This method is exemplified by the preparation of propane-1-sulfonyl chloride derivatives, which can be adapted for cyclobutylethane analogs.

Reaction Conditions and Optimization

Based on analogous sulfonyl chloride syntheses, the following parameters are critical:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, chloroform, or dry pyridine | Dry, inert atmosphere preferred |

| Temperature | 0–25°C during addition, reflux for chlorination | Cooling to control exotherm |

| Base | Triethylamine or pyridine | Neutralizes HCl formed, improves yield |

| Reaction Time | 1–14 hours | Depends on reagent and substrate |

| Purification | Aqueous work-up, extraction, column chromatography | To isolate pure sulfonyl chloride |

Representative Experimental Data from Related Sulfonyl Chlorides

| Entry | Substrate | Reagent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl 3-amino-2,6-difluorobenzoate | Propane-1-sulfonyl chloride, triethylamine | CH2Cl2, 20°C, 1 h, inert atmosphere | 73 | Purified by column chromatography |

| 2 | 3-Bromo-2,6-difluoroaniline | 1-Propanesulfonyl chloride, pyridine | Dry pyridine, RT, overnight | 85 | Crude product used directly in next step |

| 3 | Methyl 3-amino-6-fluoro-2-methoxybenzoate | Propane-1-sulfonyl chloride, pyridine, DMAP | CH2Cl2, RT, 14 h | 85 | Flash chromatography purification |

Research Findings and Practical Considerations

- Purity and Stability: Sulfonyl chlorides are moisture sensitive; thus, reactions and storage require anhydrous conditions.

- Safety: Sulfonyl chlorides are corrosive and lachrymatory; reactions should be performed in a fume hood with appropriate PPE.

- Scalability: The methods employing thionyl chloride or chlorosulfonic acid are scalable but require careful temperature control.

- Alternative Synthetic Routes: Recent advances in photoredox catalysis and aryl-radical transfer methods offer potential for milder sulfonyl chloride synthesis, though specific application to cyclobutylethane derivatives remains to be explored.

Summary Table of Preparation Methods for this compound

| Method | Starting Material | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Chlorination of sulfonic acid | 2-Cyclobutylethane-1-sulfonic acid | Thionyl chloride (SOCl2) or PCl5 | Reflux in inert solvent, anhydrous | High yield, straightforward | Requires sulfonic acid precursor |

| Direct sulfonylation | 2-Cyclobutylethanol or alkane | Chlorosulfonic acid or SO2Cl2 | 0–20°C, inert solvent | Direct introduction | Exothermic, requires careful control |

| Sulfonylation with sulfonyl chloride | Cyclobutyl amines or alcohols | Propane-1-sulfonyl chloride, base | RT, dichloromethane, 1–14 h | Mild conditions, good yields | Requires base and purification |

This detailed analysis provides a comprehensive overview of the preparation methods for this compound based on related sulfonyl chloride chemistry and available research data. The methods emphasize classical chlorination of sulfonic acids, direct sulfonylation, and sulfonyl chloride-mediated sulfonylation reactions, with careful control of reaction conditions to optimize yield and purity.

No direct literature on this exact compound was found, but the extrapolation from propane-1-sulfonyl chloride and related sulfonyl chloride syntheses offers a robust foundation for its preparation.

Análisis De Reacciones Químicas

Types of Reactions

2-Cyclobutylethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form sulfides or thiols.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base such as triethylamine.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.

Oxidation: The major product is the corresponding sulfonic acid.

Reduction: The major products are sulfides or thiols.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Cyclobutylethane-1-sulfonyl chloride serves as a versatile reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds. Its unique cyclobutane structure introduces steric hindrance that can influence reaction pathways, making it valuable for selective reactions.

| Application | Description |

|---|---|

| Sulfonamide Synthesis | Acts as a precursor for various sulfonamides, which are important in pharmaceuticals. |

| Nucleophilic Substitution Reactions | Facilitates the introduction of nucleophiles to form new compounds. |

Medicinal Chemistry

The compound's sulfonamide functionality is crucial in medicinal chemistry, particularly for antibacterial applications. It mimics para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis and thus bacterial growth.

- Mechanism of Action : Inhibits dihydropteroate synthase, leading to decreased nucleic acid synthesis in bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Nocardia species | 64 µg/mL |

Material Science

Due to its unique chemical properties, this compound is being explored for applications in developing new materials with specific chemical properties. Its potential use in polymer chemistry could lead to the creation of materials with enhanced performance characteristics.

Case Study 1: Antimicrobial Activity

Research conducted on the antimicrobial properties of sulfonamide derivatives has shown that compounds similar to this compound exhibit significant activity against various bacterial strains. This study highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Organic Synthesis Innovations

A recent study demonstrated the effectiveness of this compound in synthesizing complex organosulfur compounds through selective nucleophilic substitution reactions. The results indicated a high yield and selectivity, showcasing its utility in synthetic organic chemistry.

Mecanismo De Acción

The mechanism of action of 2-Cyclobutylethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, forming new bonds with nucleophiles. The sulfonyl group can also undergo oxidation and reduction reactions, further expanding its chemical versatility .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Sulfonyl Chlorides

Cyclopentanesulfonyl Chloride

Cyclopentanesulfonyl chloride (C$5$H$9$ClO$_2$S, molecular weight ~168.6 g/mol) shares structural similarities with 2-cyclobutylethane-1-sulfonyl chloride but lacks the ethane spacer, resulting in direct attachment of the sulfonyl chloride group to the cyclopentane ring. This difference reduces steric hindrance compared to the cyclobutyl-ethane analog.

Ethanesulfonyl Chloride

Ethanesulfonyl chloride (C$2$H$5$ClO$_2$S, molecular weight ~128.6 g/mol) is a simpler analog without cyclic substituents. Its linear structure facilitates higher reactivity in nucleophilic substitutions due to minimal steric hindrance. However, the absence of a cyclobutyl group eliminates ring strain effects, which may influence reaction pathways.

Benzenesulfonyl Chloride

Benzenesulfonyl chloride (C$6$H$5$ClO$_2$S, molecular weight ~176.6 g/mol) incorporates an aromatic ring, conferring electronic stabilization to the sulfonyl chloride group. This contrasts with the aliphatic cyclobutyl-ethane system, which may exhibit different solubility and reactivity profiles in polar solvents.

Data Table: Key Properties and Reactivity

Research Findings and Mechanistic Insights

- Cyclopentanesulfonyl chloride may exhibit differing reactivity due to its smaller ring and absence of an ethane bridge, though direct comparisons are absent in the provided evidence.

- Ring Strain Effects : The cyclobutyl group introduces significant ring strain (angle strain ~20°), which could enhance electrophilicity at the sulfur center compared to less-strained cyclopentane analogs. This may accelerate nucleophilic substitution reactions under specific conditions.

Actividad Biológica

2-Cyclobutylethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₅H₉ClO₂S

- Molecular Weight : 180.64 g/mol

- CAS Number : 66715-65-9

The biological activity of sulfonyl chlorides, including this compound, often involves their electrophilic nature, which allows them to react with nucleophiles in biological systems. This reactivity can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : Sulfonyl chlorides can inhibit enzymes by forming covalent bonds with active site residues.

- Protein Modification : These compounds may modify proteins, altering their function and potentially leading to therapeutic effects.

Case Studies

-

Antimicrobial Activity : A study evaluated the antimicrobial properties of various sulfonyl chlorides, including derivatives similar to this compound. The results indicated a potent inhibitory effect against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion and broth microdilution methods were employed.

- Findings : Compounds showed varying degrees of activity, with some exhibiting IC50 values lower than 10 µM.

-

Anticancer Properties : Another investigation focused on the anticancer potential of sulfonamide derivatives. The study highlighted that certain structural analogs could induce apoptosis in cancer cell lines.

- Methodology : Cell viability assays (MTT assay) were conducted on various cancer cell lines.

- Findings : The most active compounds had IC50 values ranging from 5 to 15 µM.

Research Findings

Recent studies have explored the synthesis and biological evaluation of sulfonyl chloride derivatives:

- A novel series of compounds were synthesized using cyclobutane as a core structure, demonstrating promising antimicrobial and anticancer activities.

- Structure-activity relationship (SAR) studies indicated that modifications at the sulfonyl group significantly influenced biological potency.

Q & A

Q. What in silico tools are suitable for predicting the compound’s toxicity or environmental impact?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.